molecular formula C21H20N6 B293131 5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B293131
M. Wt: 356.4 g/mol
InChI Key: NXBDUJZUVHNUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed to act by inhibiting the activity of certain enzymes or receptors involved in various biological processes. For example, it has been reported to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication, and to bind to the 5-HT1A receptor, a serotonin receptor involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential to exhibit various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations is its potential toxicity, which may require careful handling and monitoring during experiments.

Future Directions

There are several future directions for the research on 5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new drug targets. Additionally, further research can be conducted to optimize its chemical structure and improve its pharmacological properties.

Synthesis Methods

The synthesis of 5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 5-phenyl-1H-[1,2,4]triazole-3-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. Its potential use as a therapeutic agent for the treatment of various diseases has been investigated in several studies.

properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

5-phenyl-7-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N6/c1-3-7-17(8-4-1)19-15-20(27-21(24-19)22-16-23-27)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

NXBDUJZUVHNUTN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC4=NC=NN34)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC4=NC=NN34)C5=CC=CC=C5

Origin of Product

United States

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